1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
CAS No.: 1258640-04-8
Cat. No.: VC17700133
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258640-04-8 |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine |
| Standard InChI | InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3 |
| Standard InChI Key | VUYBPOBWFNPQOE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C1=NOCC1)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine (C₈H₁₆N₂O) features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused to a 2-methylbutan-1-amine chain. The isoxazoline ring, a five-membered heterocycle containing nitrogen and oxygen atoms, adopts a partially saturated conformation, distinguishing it from fully aromatic oxazoles. The amine group at position 1 of the butan-1-amine chain introduces nucleophilic reactivity, while the methyl branch at position 2 influences steric and electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine |
| SMILES | CC(C)CC(C1=NOCC1)N |
| InChI Key | KBTCUADIAFPHCB-UHFFFAOYSA-N |
| PubChem CID | 50986556 |
The compound’s stereochemistry remains unspecified in available data, though synthetic routes may yield racemic mixtures or specific enantiomers depending on precursor selection.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine typically involves multi-step protocols leveraging cyclization and functional group interconversion. A general approach includes:
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Isoxazoline Ring Formation: Cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds generates the dihydrooxazole core. For example, reaction of 3-nitropropene derivatives with hydroxylamine under basic conditions yields 3-substituted isoxazolines.
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Amine Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the 2-methylbutan-1-amine moiety to the isoxazoline ring. For instance, Mitsunobu coupling or alkylation of a preformed isoxazoline with 2-methylbutyl bromide may be employed.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazoline formation | NH₂OH·HCl, NaOH, EtOH, reflux | 60–75 |
| Amine alkylation | 2-Methylbutyl bromide, K₂CO₃, DMF | 45–55 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – |
Reactivity Profile
The compound’s reactivity is governed by two primary functional groups:
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Isoxazoline Ring: Susceptible to electrophilic substitution at the 3-position and ring-opening reactions under acidic or reductive conditions. Hydrogenation over Pd/C reduces the N–O bond, yielding β-amino alcohol derivatives.
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Primary Amine: Participates in acylation (e.g., with acetic anhydride), sulfonation, and Schiff base formation. The branched alkyl chain may sterically hinder reactions at the amine site.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental data for the exact compound are unavailable, but computational predictions using analogs suggest:
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LogP (octanol/water): ~1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <1 mg/mL, classified as poorly soluble. Solubility enhancers (e.g., cyclodextrins) may be required for biological testing.
Metabolic Stability
In silico models predict moderate hepatic clearance via CYP3A4-mediated oxidation of the amine group. The isoxazoline ring demonstrates stability toward cytochrome P450 enzymes, reducing first-pass metabolism.
Challenges and Future Prospects
Synthetic Optimization
Current routes suffer from modest yields (45–75%). Future work should explore catalytic asymmetric synthesis to access enantiopure forms and microwave-assisted cyclization to improve efficiency.
Biological Screening
While computational models predict CNS activity, empirical validation is lacking. Prioritized assays include:
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In vitro cytotoxicity (MTT assay against HEK-293 cells)
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Antimicrobial susceptibility testing (MIC against S. aureus and E. coli)
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